molecular formula C16H23N5O2 B2779345 N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide CAS No. 2094340-83-5

N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide

Cat. No.: B2779345
CAS No.: 2094340-83-5
M. Wt: 317.393
InChI Key: JMBONVGYGQGELP-UHFFFAOYSA-N
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Description

N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrimidine ring, and a piperidine ring, connected through a prop-2-enamide linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide typically involves multi-step organic synthesis techniques One common approach starts with the preparation of the morpholine and pyrimidine intermediates, followed by their coupling with a piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide
  • N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}but-2-enamide

Uniqueness

N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-2-16(22)19-13-4-3-5-21(11-13)15-10-14(17-12-18-15)20-6-8-23-9-7-20/h2,10,12-13H,1,3-9,11H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBONVGYGQGELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN(C1)C2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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